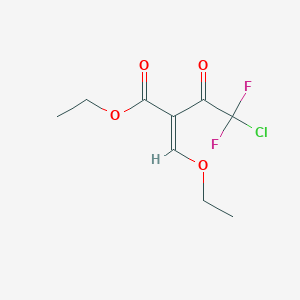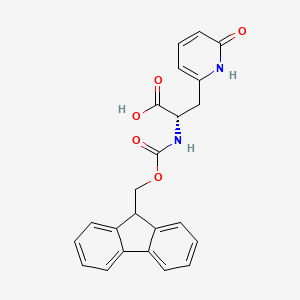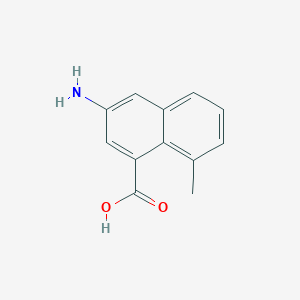![molecular formula C51H27Cl9 B12838496 Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)
Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular framework, which includes multiple fused benzene rings and trichloromethane groups.
Métodos De Preparación
The synthesis of 1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core benzo[1,2-c:4,5-c’]dipentaphene structure, followed by the introduction of methene groups and subsequent addition of trichloromethane. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Addition: Addition reactions with halogens or hydrogen can modify the trichloromethane groups, leading to the formation of new derivatives.
Aplicaciones Científicas De Investigación
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct can be compared with other similar compounds, such as:
Benzo[a]pyrene: Known for its carcinogenic properties, benzo[a]pyrene has a similar polycyclic aromatic structure but lacks the trichloromethane groups.
Chlorobenzene: A simpler aromatic compound with a single chlorine substituent, used as a solvent and intermediate in organic synthesis.
Pentachlorophenol: An organochlorine compound with multiple chlorine atoms, used as a pesticide and disinfectant.
The uniqueness of 1,15:2,14-Dimethenobenzo[1,2-c:4,5-c’]dipentaphene tri-trichloromethane Adduct lies in its complex structure and the presence of multiple reactive sites, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C51H27Cl9 |
|---|---|
Peso molecular |
958.8 g/mol |
Nombre IUPAC |
chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene |
InChI |
InChI=1S/C48H24.3CHCl3/c1-2-26-14-40-28-5-6-31-20-44-32(19-42(31)40)9-10-34-24-48-36(23-46(34)44)12-11-35-21-45-33(22-47(35)48)8-7-30-17-41-29(18-43(30)45)4-3-27-15-37(39(26)16-28)25(1)13-38(27)41;3*2-1(3)4/h1-24H;3*1H |
Clave InChI |
PMTMBRJVUVZRHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=C4C=C5C=CC6=CC7=C8C=C9C=CC%10=CC%11=C%12C=C1C1=C2C=C3C=CC4=CC5=C6C=C7C=CC8=CC9=C%10C=C%11C=CC%12=C1.C(Cl)(Cl)Cl.C(Cl)(Cl)Cl.C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


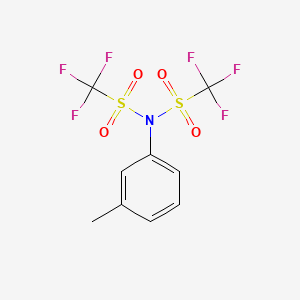

![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)
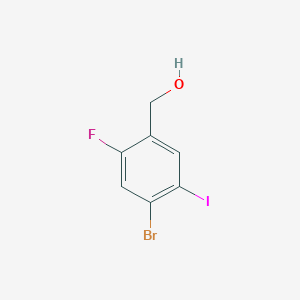
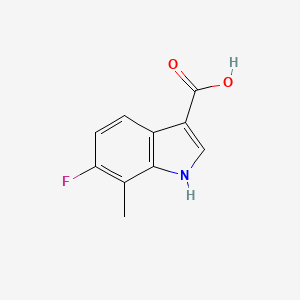
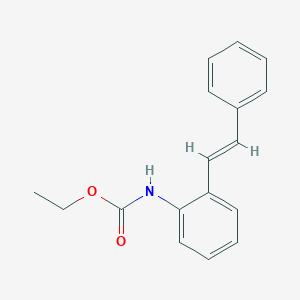

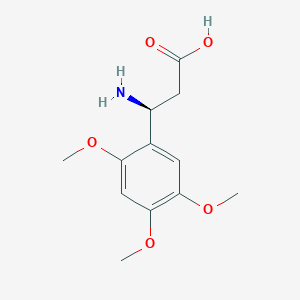
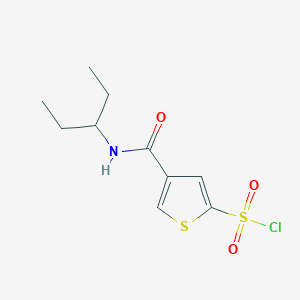
![[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)
